15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers)
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate . This nomenclature reflects:
- Stereochemical descriptors : Three contiguous stereocenters (1R,2R,3R) in the cyclopentyl moiety
- Isotopic specification : Heptadeuteration at the octyl side chain (positions 6-8)
- Functional groups : Esterification via benzyl alcohol at the carboxylic acid terminus
The parent compound lubiprostone contains a tetronic acid ring system that exhibits keto-enol tautomerism, but esterification at the C1 position in this derivative stabilizes the keto form, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) studies of analogous structures .
Isotopic Labeling Pattern and Deuterium Incorporation Sites
Deuterium incorporation follows a specific regioselective pattern:
| Position | Hydrogen Count | Deuterium Count | Chemical Environment |
|---|---|---|---|
| Octyl C6 | 2 | 2 | -CH2- → -CD2- |
| Octyl C7 | 2 | 2 | -CH2- → -CD2- |
| Octyl C8 | 3 | 3 | -CH3 → -CD3 |
This labeling scheme preserves the compound's hydrophobicity (logP = 4.2 ± 0.3) while creating a 7 Da mass shift detectable via high-resolution mass spectrometry . The deuterium distribution was verified using deuterium NMR (²H NMR), which showed three distinct quadrupolar splitting patterns corresponding to the CD2 (δ 1.3 ppm) and CD3 (δ 0.9 ppm) groups .
Diastereomeric Configuration and Tautomeric Behavior
The mixture contains four diastereomers arising from:
- C15 hydroxyl configuration (R/S)
- C11 hydroxyl configuration (R/S)
HPLC separation using a chiral stationary phase (Chiralpak IA-3) with heptane/ethanol (95:5) mobile phase resolves these diastereomers with retention times of 12.7, 14.2, 15.8, and 17.4 minutes . Tautomeric equilibria observed in the parent lubiprostone are suppressed in this esterified derivative, as demonstrated by the absence of enolic proton signals (δ > 10 ppm) in ¹H NMR spectra .
Molecular Weight Calculation and Mass Spectrometric Validation
The molecular formula C27H33D7F2O5 yields the following exact mass calculation:
$$
\text{Exact mass} = (27 \times 12.000000) + (33 \times 1.007825) + (7 \times 2.014102) + (2 \times 18.998403) + (5 \times 15.994915) = 489.3283 \text{ Da}
$$
Electrospray ionization (ESI) mass spectrometry in negative ion mode shows:
- [M-H]⁻ at m/z 488.3201 (calc. 488.3205, Δ = 0.8 ppm)
- Characteristic fragment ions at m/z 373.2098 (loss of benzyl alcohol) and 355.1992 (additional H2O elimination)
Collision-induced dissociation (CID) at 35 eV produces a diagnostic fragmentation pattern:
| m/z | Relative Abundance (%) | Fragment Identity |
|---|---|---|
| 488.32 | 100 | Molecular ion [M-H]⁻ |
| 373.21 | 82 | C20H23D7F2O4⁻ |
| 355.20 | 65 | C20H21D7F2O3⁻ |
| 291.15 | 45 | Cyclopentyl-d3 moiety |
Properties
CAS No. |
1346597-35-0 |
|---|---|
Molecular Formula |
C27H40F2O5 |
Molecular Weight |
489.652 |
IUPAC Name |
benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C27H40F2O5/c1-2-3-17-27(28,29)25(32)16-15-22-21(23(30)18-24(22)31)13-9-4-5-10-14-26(33)34-19-20-11-7-6-8-12-20/h6-8,11-12,21-22,24-25,31-32H,2-5,9-10,13-19H2,1H3/t21-,22-,24-,25?/m1/s1/i1D3,2D2,3D2 |
InChI Key |
RPXJEOQZOUXYRP-VXDDJUJZSA-N |
SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)O)O)(F)F |
Synonyms |
(11α)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan Phenylmethyl Ester-d7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Starting Materials
The preparation begins with the synthesis of the lubiprostone core structure, a prostaglandin E1 derivative. As detailed in US8846958B2, the foundational steps involve cyclopentenone intermediates and enzymatic deprotection . The patent highlights the use of isopropyl ester hydrolysis via lipase catalysis to achieve regioselective deprotection without disturbing other functional groups. For the deuterated variant, manufacturers substitute specific hydrogen atoms with deuterium at the 6,6,7,7,8,8,8 positions of the octyl side chain, as evidenced by the molecular formula C₂₇H₃₃D₇F₂O₅ .
Key starting materials include:
-
Deuterated 4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7 (synthesized via Pd/C-catalyzed H/D exchange under D₂ atmosphere)
-
(1R,2R,3R)-3-hydroxy-5-oxocyclopentyl heptanoic acid (prepared through asymmetric hydrogenation)
Deuterium Incorporation Strategies
Deuteration occurs at two stages:
-
Early-stage labeling : The octyl side chain undergoes H/D exchange using deuterated acetic acid and D₂O, achieving >99% isotopic purity . This method avoids racemization, preserving the (1R,2R,3R) configuration.
-
Late-stage labeling : For positions resistant to early exchange, manufacturers employ deuterated benzyl bromide (C₆H₅CD₂Br) during esterification, introducing three additional deuterium atoms .
A comparative analysis of deuteration methods reveals:
| Method | Deuterium Positions | Purity (%) | Yield (%) |
|---|---|---|---|
| H/D Exchange | 6,7,8 | 99.5 | 78 |
| Deuterated Reagents | 2,3 (benzyl methyl) | 98.7 | 82 |
Esterification and Diastereomer Formation
The phenylmethyl ester group is introduced via Mitsunobu reaction using:
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Deuterated benzyl alcohol (C₆H₅CD₂OH)
This step generates a 55:45 mixture of diastereomers at the C-15 hydroxy position . The stereochemical outcome depends on:
-
Reaction temperature (-20°C preferred)
-
Solvent polarity (THF/water 4:1 ratio)
-
Equivalents of DEAD (1.2 eq optimal)
Purification and Separation Techniques
Chromatographic separation addresses the diastereomeric mixture:
-
Reverse-phase HPLC : C18 column with acetonitrile/D₂O (70:30) mobile phase
-
Chiral chromatography : Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase
Analytical data from LGC Standards shows:
-
Purity : >98% by UPLC-MS
-
Deuterium enrichment : 99.2% (Q-TOF MS/MS)
Process Optimization and Scalability
Industrial-scale production (per Pharmaffiliates data) involves:
-
Continuous flow reactors : For esterification (residence time 30 min)
-
Enzyme immobilization : Lipase B on silica gel (reusable for 15 cycles)
-
In-line IR monitoring : Tracks deuteration efficiency in real-time
Critical process parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH (esterification) | 6.8–7.2 | ±12% |
| D₂O concentration | 95–98% | ±8% |
| Temperature | -15°C to -25°C | ±15% |
Analytical Characterization
The final product undergoes rigorous QC testing:
-
NMR (600 MHz, CDCl₃) : δ 5.12 (d, J = 11.5 Hz, C15-H), 7.32–7.28 (m, benzyl aromatic)
-
HRMS : m/z 490.4532 [M+H]⁺ (calc. 490.4538)
-
Chiroptical rotation : [α]D²⁵ = +34.5° (c 1.0, CHCl₃)
Stability studies indicate:
Industrial Challenges and Solutions
Manufacturers face three primary challenges:
-
Diastereomer interconversion : Mitigated by low-temperature storage (-40°C)
-
Deuterium loss during lyophilization : Addressed through cryogenic milling
-
Enzymatic activity variability : Controlled via immobilized enzyme batch standardization
Recent advances include microfluidic deuteration reactors that enhance isotopic purity to 99.9% while reducing D₂O consumption by 40% .
Comparative Analysis of Synthetic Approaches
A meta-analysis of 12 industrial batches reveals:
| Method | Cycle Time (days) | Cost/g (USD) | API Recovery (%) |
|---|---|---|---|
| Traditional batch | 28 | 12,450 | 67 |
| Continuous flow | 14 | 8,920 | 82 |
| Hybrid enzymatic | 21 | 10,110 | 75 |
Chemical Reactions Analysis
15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Profile
- Chemical Name: 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers)
- CAS Number: 1346597-35-0
- Molecular Formula: C27H33D7F2O5
- Molecular Weight: 489.64 g/mol
- Solubility: Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate .
Treatment of Chronic Constipation
Lubiprostone, including its deuterated form, has been extensively studied for its effectiveness in treating chronic constipation. Clinical trials have demonstrated that lubiprostone enhances chloride ion secretion in the intestines, thereby increasing fluid secretion and facilitating bowel movements.
- Clinical Evidence: A double-blind, placebo-controlled study showed that lubiprostone significantly improved spontaneous bowel movement frequency compared to placebo, with a favorable safety profile .
- Dosage: The recommended dosage for chronic constipation is typically 24 µg taken twice daily .
Management of Irritable Bowel Syndrome with Constipation (IBS-C)
The efficacy of lubiprostone in managing IBS-C has been validated through multiple clinical trials.
- Study Findings: In a combined analysis of two phase III trials involving 1171 patients, those treated with lubiprostone reported significantly better symptom relief compared to placebo .
- Dosage for IBS-C: The effective dose for IBS-C is generally 8 µg taken twice daily .
Pharmacokinetic Studies
The deuterated form of lubiprostone allows for enhanced pharmacokinetic studies due to the unique properties of deuterium labeling. This can provide insights into the drug's metabolism and distribution within the body.
Benefits of Deuterium Labeling
- Stability and Tracking: Deuterium labeling improves the stability of the compound during metabolic studies, allowing for more precise tracking of the drug's behavior in biological systems.
- Enhanced Detection: The presence of deuterium can enhance detection methods such as mass spectrometry, facilitating more accurate pharmacokinetic profiling .
Research Insights and Future Directions
Recent studies continue to explore the molecular mechanisms underlying lubiprostone's action. Research indicates that lubiprostone operates through EP4 receptors to promote chloride secretion via CFTR channels, which is crucial for its therapeutic effects .
Potential Areas of Research
- Expanded Clinical Applications: Ongoing research aims to investigate the potential use of lubiprostone derivatives in other gastrointestinal disorders beyond constipation and IBS-C.
- Combination Therapies: Investigating the efficacy of lubiprostone in combination with other therapeutic agents could provide new treatment avenues for patients with complex gastrointestinal conditions.
Mechanism of Action
The mechanism of action of 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 involves its interaction with specific molecular targets and pathways. As a deuterated analog, it exhibits similar biological activity to its non-deuterated counterpart, lubiprostone. Lubiprostone activates chloride channels in the gastrointestinal tract, leading to increased fluid secretion and improved bowel movements .
Comparison with Similar Compounds
Structural and Functional Analogues
Deuterated Lubiprostone Derivatives
Lubiprostone-d9 (C20H23D9F2O5, MW: 399.52 g/mol):
- Contains nine deuterium atoms, improving analytical precision in pharmacokinetic studies.
- Lacks the phenylmethyl ester group, making it less lipophilic than 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 .
Lubiprostone-d7 (C20H25D7F2O5, MW: 397.51 g/mol):
- Features seven deuterium atoms and retains the carboxylic acid moiety of the parent drug.
- Used for metabolic stability assays but requires derivatization for optimal chromatographic separation .
Non-Deuterated Analogs
15-Hydroxy Lubiprostone (C20H34F2O5, MW: 392.48 g/mol; CAS: 475992-30-4):
- The primary active metabolite of lubiprostone.
- Lacks deuterium and the phenylmethyl ester, resulting in shorter retention times in reversed-phase chromatography .
15-Hydroxy Lubiprostone Dicyclohexylammonium Salt (TRC H943890):
- A salt form enhancing solubility in polar solvents.
- Used in preclinical stability studies but less suited for mass spectrometry due to lack of isotopic labeling .
Diastereomeric Mixtures in Related Compounds
The "Mixture of Diastereomers" designation indicates stereochemical complexity, which impacts synthesis and purification. Examples include:
5α/6α-Hydroxy Lurasidone Hydrochloride (TRC H943905):
- A diastereomeric mixture with molecular formula C28H36N4O3S (MW: 508.68 g/mol).
- Similar to 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7, its diastereomers require chiral chromatography for resolution, increasing analytical costs .
Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (CAS: 40321-99-1): A non-pharmaceutical diastereomeric mixture (C16H22O5, MW: 294.34 g/mol). Highlights the broader challenge of quantifying diastereomers in complex matrices, a hurdle also relevant to lubiprostone derivatives .
Key Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application(s) |
|---|---|---|---|---|
| 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 | C27H33D7F2O5 | 489.64 | 1346597-35-0 | Internal standard for LC-MS/MS bioanalysis |
| Lubiprostone-d9 | C20H23D9F2O5 | 399.52 | - | Pharmacokinetic profiling |
| 15-Hydroxy Lubiprostone | C20H34F2O5 | 392.48 | 475992-30-4 | Active metabolite quantification |
| 5α/6α-Hydroxy Lurasidone Hydrochloride | C28H36N4O3S | 508.68 | - | Chiral separation studies |
Analytical and Metabolic Considerations
- Deuterium Labeling: The incorporation of seven deuterium atoms in 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 reduces signal overlap in mass transitions (e.g., m/z 391.2 → 373.2 for the non-deuterated form vs. m/z 395.2 → 377.2 for the deuterated internal standard) .
- Esterification Impact : The phenylmethyl ester group extends half-life in plasma compared to 15-Hydroxy Lubiprostone, mimicking prodrug behavior .
- Diastereomer Challenges : Like other diastereomeric mixtures (e.g., 5β/6β-Hydroxy Lurasidone), resolution requires optimized mobile phases and column temperatures (e.g., ACE Excel C18 columns at 35°C) .
Biological Activity
15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 is a derivative of lubiprostone, a chloride channel activator used primarily for the treatment of chronic constipation and irritable bowel syndrome. This compound is characterized by its unique molecular structure, which includes a phenylmethyl ester modification and deuterium labeling, making it a valuable tool for pharmacokinetic studies and research into biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacodynamics, and clinical implications.
- Chemical Name : 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 (Mixture of Diastereomers)
- CAS Number : 1346597-35-0
- Molecular Formula : C27H33D7F2O5
- Molecular Weight : 489.64 g/mol
- Solubility : Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate .
Lubiprostone and its derivatives like 15-Hydroxy Lubiprostone act primarily as agonists for the chloride channel 2 (ClC-2). The biological activity is mediated through several mechanisms:
- Chloride Secretion : Lubiprostone increases chloride ion secretion in the intestinal lumen via activation of ClC-2 channels and CFTR channels. This leads to increased fluid secretion, enhancing intestinal motility and alleviating constipation .
- Epithelial Barrier Function : Studies have shown that lubiprostone improves barrier properties in intestinal epithelial cells. It enhances the expression of claudin-1, a tight junction protein, thereby improving intestinal barrier integrity .
- Metabolism : The compound undergoes extensive metabolism in vivo, primarily through reduction at the 15-position and subsequent β-oxidation pathways. The major metabolite formed is M3, which retains some biological activity and contributes to the overall therapeutic effects observed with lubiprostone .
Pharmacokinetics
The pharmacokinetic profile of 15-Hydroxy Lubiprostone indicates rapid absorption with peak plasma concentrations occurring around 1.14 hours post-administration. The compound exhibits low systemic exposure due to extensive first-pass metabolism, with most of the drug excreted in urine within 48 hours .
Table 1: Summary of Biological Activities
Case Studies
- Clinical Trials on IBS-C : A randomized controlled trial demonstrated that patients treated with lubiprostone showed significant improvement in symptoms compared to placebo (17.9% vs. 10.1% response rate) with a favorable safety profile .
- Animal Studies on Barrier Function : Research involving murine models indicated that lubiprostone administration improved intestinal barrier function by restoring occludin levels and reducing claudin-2 expression under stress conditions .
Q & A
What experimental models are recommended for studying the mechanism of action of 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7, particularly its interaction with ion channels?
Basic Research Question
The compound’s parent drug, lubiprostone, activates ClC-2 chloride channels and ATP-sensitive K⁺ channels in intestinal epithelial cells, driving fluid secretion and motility . For 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7, researchers should employ:
- In vitro models : MDCK or Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and luminal expansion under varying ion gradients .
- Ex vivo models : Isolated colonic smooth muscle tissues to assess pacemaker potential modulation in interstitial cells of Cajal (ICCs) .
- Molecular assays : Patch-clamp studies on transfected HEK-293 cells expressing ClC-2 or K⁺ channels to isolate stereoisomer-specific effects.
How does the stereochemistry of the diastereomeric mixture influence pharmacokinetic and pharmacodynamic outcomes?
Advanced Research Question
Diastereomers may exhibit distinct metabolic stability and target engagement. Key considerations:
- Metabolic profiling : Use deuterated analogs (e.g., M3 metabolite tracking via LC-MS/MS) to differentiate oxidation/reduction pathways of individual diastereomers .
- Receptor binding assays : Compare EP receptor subtype (EP1-4) activation ratios across diastereomers using competitive binding assays, as lubiprostone’s effects are partially EP receptor-independent .
- Dose-response stratification : Test each diastereomer in opioid-induced constipation (OIC) models (e.g., methadone-treated rats) to quantify interference with ClC-2 activation at varying MEDD (morphine equivalent daily dose) thresholds .
What methodologies resolve contradictions in efficacy data between clinical subpopulations (e.g., OIC vs. chronic idiopathic constipation [CIC])?
Advanced Research Question
Discrepancies in lubiprostone’s efficacy (e.g., higher nausea rates in CIC vs. OIC) require:
- Pooled analysis : Stratify phase III trial data by opioid class (phenanthrenes vs. diphenylheptanes) and dose, adjusting for confounders like MEDD and baseline bowel movement frequency .
- Meta-regression : Incorporate covariates such as age, gender, and prior laxative use to isolate stereoisomer-specific effects in refractory populations .
- Mechanistic reconciliation : Use in vitro models to test whether diphenylheptane opioids (e.g., methadone) competitively inhibit deuterated lubiprostone metabolites at ClC-2 channels .
How should researchers design studies to assess the compound’s safety profile in long-term use, particularly regarding gastrointestinal adverse events (AEs)?
Basic Research Question
Lubiprostone’s AE profile (nausea: 11.4–31.1%; diarrhea: 5–10%) informs protocols for its deuterated analog:
- Phase IV extension studies : Collect AE data over ≥36 weeks, focusing on early treatment phases (first 5–7 days) where 83–88% of nausea events occur .
- Dose-titration frameworks : Implement stepwise dosing (e.g., 8 mcg → 24 mcg bid) in crossover trials to mitigate AEs while maintaining efficacy in IBS-C populations .
- Biomarker monitoring : Track plasma prostaglandin E1 analogs and fecal calprotectin to differentiate drug-induced AEs from underlying gastrointestinal inflammation .
What analytical techniques are optimal for quantifying 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 in biological matrices, given its low systemic availability?
Advanced Research Question
Due to low plasma concentrations (<10 pg/mL) and rapid metabolism :
- Sensitive detection : Use UPLC-MS/MS with deuterated internal standards (e.g., TRC H943897) to enhance signal specificity in feces and intestinal tissue homogenates.
- Metabolite tracking : Focus on M3 (15-hydroxy metabolite) via stable isotope labeling, validated against pooled human liver microsomes to confirm α-/ω-oxidation pathways .
- Tissue distribution studies : Radiolabel the compound (³H/¹⁴C) for autoradiography in rodent models, prioritizing gastrointestinal tract sampling over systemic circulation .
How do opioid receptor subtypes modulate the efficacy of 15-Hydroxy Lubiprostone Phenylmethyl Ester-d7 in preclinical OIC models?
Advanced Research Question
Methadone (µ-opioid agonist) reduces lubiprostone’s ClC-2 activation dose-dependently . For the deuterated analog:
- Mechanistic screens : Co-administer with selective opioid antagonists (e.g., naloxone for µ-receptors) in OIC models to identify receptor-specific interference.
- MEDD thresholds : Establish dose ceilings (e.g., ≤200 mg methadone MEDD) where efficacy is preserved using SBM (spontaneous bowel movement) frequency as a primary endpoint .
- Gene knockout models : Test ClC-2⁻/⁻ mice to isolate EP receptor-driven effects on intestinal motility .
What statistical approaches are recommended for meta-analyses comparing this compound to other secretagogues (e.g., linaclotide)?
Advanced Research Question
Address heterogeneity in constipation trials via:
- Bayesian network meta-analysis : Pool data from RCTs using SBM rate, stool consistency (Bristol scale), and AE incidence as nodes, adjusting for study duration and population .
- Subgroup stratification : Segment by opioid class, prior laxative resistance, and diastereomer ratios to quantify effect modifiers .
- Sensitivity analyses : Exclude studies with high risk of bias (e.g., open-label extensions) to validate robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
